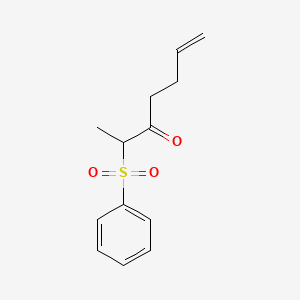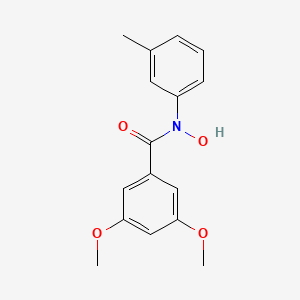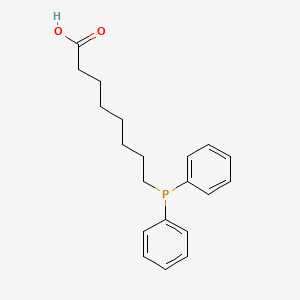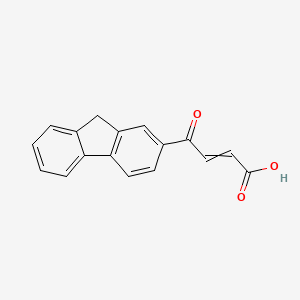
4-Propionyl-4'-n-hexanoyloxyazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propionyl-4’-n-hexanoyloxyazobenzene is an organic compound with the molecular formula C21H24N2O3 and a molecular weight of 352.4269 . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change color when exposed to light, making them useful in various applications such as dyes, molecular switches, and liquid crystal displays.
Méthodes De Préparation
The synthesis of 4-Propionyl-4’-n-hexanoyloxyazobenzene typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with phenol derivatives to form azobenzene compounds.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Propionyl-4’-n-hexanoyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents like sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst to form hydrazo compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazo compounds.
Applications De Recherche Scientifique
4-Propionyl-4’-n-hexanoyloxyazobenzene has several scientific research applications:
Chemistry: It is used as a photochromic compound in the study of light-induced molecular switches and sensors.
Biology: The compound’s photoresponsive properties are utilized in the development of light-controlled biological systems and optogenetics.
Medicine: Research is ongoing to explore its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: It is employed in the production of liquid crystal displays, optical data storage, and smart materials that respond to light stimuli
Mécanisme D'action
The mechanism of action of 4-Propionyl-4’-n-hexanoyloxyazobenzene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization around the azo bond (N=N). This isomerization changes the compound’s molecular structure and properties, such as absorption spectrum and polarity. The molecular targets and pathways involved include interactions with light-sensitive receptors and enzymes that can be modulated by the compound’s photoinduced structural changes .
Comparaison Avec Des Composés Similaires
4-Propionyl-4’-n-hexanoyloxyazobenzene can be compared with other azobenzene derivatives, such as:
4-Propionyl-4’-n-butanoyloxyazobenzene: Similar in structure but with a shorter butanoyloxy group instead of the hexanoyloxy group.
4-Propionyl-4’-n-heptanoyloxyazobenzene: Similar in structure but with a longer heptanoyloxy group instead of the hexanoyloxy group.
The uniqueness of 4-Propionyl-4’-n-hexanoyloxyazobenzene lies in its specific combination of propionyl and hexanoyloxy groups, which may confer distinct photochromic properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
76204-66-5 |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
[4-[(4-propanoylphenyl)diazenyl]phenyl] hexanoate |
InChI |
InChI=1S/C21H24N2O3/c1-3-5-6-7-21(25)26-19-14-12-18(13-15-19)23-22-17-10-8-16(9-11-17)20(24)4-2/h8-15H,3-7H2,1-2H3 |
Clé InChI |
WFBBAYATFGFPGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


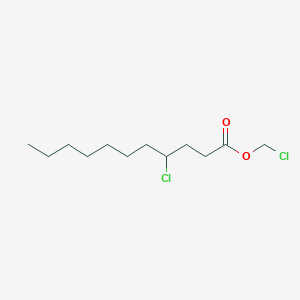
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
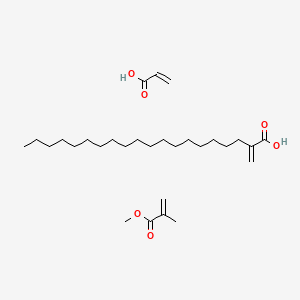
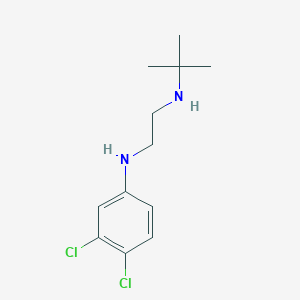
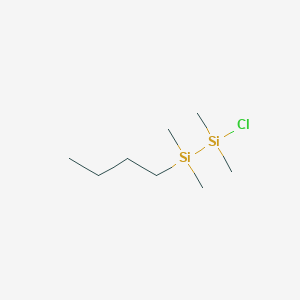

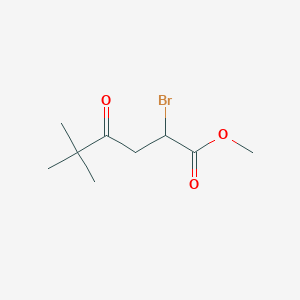
![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)
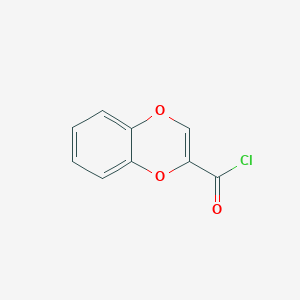
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
